(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one
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Overview
Description
Synthesis Analysis
This compound has been synthesized using the Claisen-Schmidt condensation reaction . The Claisen-Schmidt reaction is a classic method for the synthesis of α,β-unsaturated carbonyl compounds.Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has been studied using single-crystal X-ray diffraction . The compound crystallizes in a monoclinic crystal system with centrosymmetric space group P2 1 /c .Physical And Chemical Properties Analysis
The compound has been studied for its nonlinear optical properties . The second harmonic generation (SHG) efficiency of the compound is 2.9 times that of urea for Nd-YAG laser operating at wavelength 1064 nm .Scientific Research Applications
- Application : DPNP has been synthesized as a novel organic crystal with a D-π-A-π-D structure. It exhibits second harmonic generation (SHG) efficiency 2.9 times that of urea for Nd-YAG lasers operating at 1064 nm. Additionally, it shows promising optical limiting properties at 532 nm wavelength .
- Application : DPNP has been successfully synthesized and characterized using single-crystal X-ray diffraction. Its orthorhombic crystallographic system with non-centrosymmetric space group P 212121 has been determined. This information aids in designing and optimizing NLO materials .
- Application : DPNP could serve as a novel MALDI matrix for analyzing various compounds, including lipids and phospholipids. Its proton affinity and other properties make it a potential candidate for this application .
Nonlinear Optical Materials
Crystal Growth and Structure Determination
Mass Spectrometry Matrix
Mechanism of Action
Target of Action
The primary target of this compound is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events. It acts via the formation of large multiprotein complexes and is involved in the deacetylation of SP proteins, SP1 and SP3, thereby regulating their function .
Biochemical Pathways
The compound’s interaction with HDAC1 affects various biochemical pathways. For instance, it can influence the transcriptional repression of circadian target genes, such as PER1, mediated by the large PER complex or CRY1 through histone deacetylation . It also plays a role in the deacetylation of ‘Lys-310’ in RELA, thereby inhibiting the transcriptional activity of NF-kappa-B .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to alterations in protein acetylation. This can lead to a variety of downstream effects, including changes in cell cycle progression, transcriptional regulation, and other cellular processes .
properties
IUPAC Name |
(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPJNZPUGSFKT-VIWRHKKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one |
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